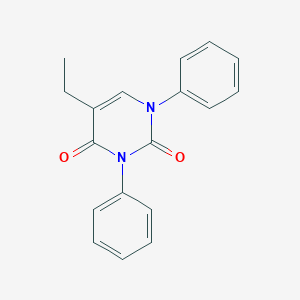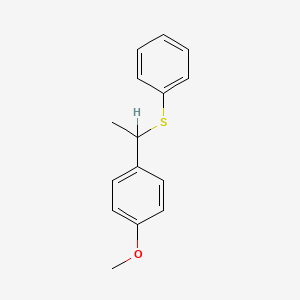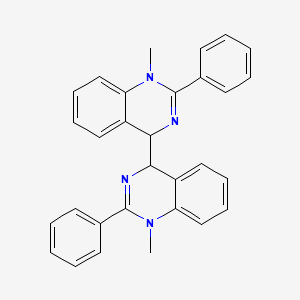![molecular formula C28H38O B14599690 1-Pentanone, 1-[7-(3-methylnonyl)-9H-fluoren-2-yl]- CAS No. 60624-96-6](/img/structure/B14599690.png)
1-Pentanone, 1-[7-(3-methylnonyl)-9H-fluoren-2-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentanone, 1-[7-(3-methylnonyl)-9H-fluoren-2-yl]- is a chemical compound that belongs to the class of ketones. It is characterized by the presence of a carbonyl group (C=O) within its molecular structure. This compound is notable for its unique structural features, which include a fluorenyl group and a methylnonyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanone, 1-[7-(3-methylnonyl)-9H-fluoren-2-yl]- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of fluorenyl derivatives with appropriate acyl chlorides under acidic conditions. The reaction is usually catalyzed by Lewis acids such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent extraction and recrystallization are often employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Pentanone, 1-[7-(3-methylnonyl)-9H-fluoren-2-yl]- undergoes various chemical reactions, including:
Oxidation: The carbonyl group can be oxidized to form carboxylic acids.
Reduction: Reduction of the carbonyl group can yield alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed under anhydrous conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted fluorenyl derivatives.
Applications De Recherche Scientifique
1-Pentanone, 1-[7-(3-methylnonyl)-9H-fluoren-2-yl]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Pentanone, 1-[7-(3-methylnonyl)-9H-fluoren-2-yl]- involves its interaction with molecular targets such as enzymes and receptors. The carbonyl group can form hydrogen bonds and participate in various biochemical pathways. The fluorenyl moiety may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pentanone: A simpler ketone with a similar carbonyl group but lacking the fluorenyl and methylnonyl chains.
Fluorenone: Contains a fluorenyl group but differs in the position and type of functional groups.
Uniqueness
1-Pentanone, 1-[7-(3-methylnonyl)-9H-fluoren-2-yl]- is unique due to its combination of a fluorenyl group and a long methylnonyl chain, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
60624-96-6 |
|---|---|
Formule moléculaire |
C28H38O |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
1-[7-(3-methylnonyl)-9H-fluoren-2-yl]pentan-1-one |
InChI |
InChI=1S/C28H38O/c1-4-6-8-9-10-21(3)12-13-22-14-16-26-24(18-22)20-25-19-23(15-17-27(25)26)28(29)11-7-5-2/h14-19,21H,4-13,20H2,1-3H3 |
Clé InChI |
LBYHIUVTZXFGNL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)CCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methoxy-3-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14599614.png)
![Methanone, phenyl(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-](/img/structure/B14599620.png)



![2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-5-methylphenol](/img/structure/B14599645.png)
![2-{(E)-[2,4,6-Tris(4-methylanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14599657.png)

![4-{2-[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14599664.png)
![2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate](/img/structure/B14599673.png)
![Tris{[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy}(phenyl)silane](/img/structure/B14599675.png)

![2-[(Diethylamino)methyl]-4-methyl-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14599686.png)
![4-Ethoxyphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14599689.png)
